molecular formula C18H19N3O3 B12312987 Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate

Cat. No.: B12312987
M. Wt: 325.4 g/mol
InChI Key: AVWFMVMGVZHVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the pyrrolidine and phenyl groups with the pyridine ring using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl groups but different substituents on the pyridine ring.

    Pyridine derivatives: Compounds with different substituents on the pyridine ring but similar overall structure.

Uniqueness

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate is unique due to the combination of the pyrrolidine ring, phenyl group, and pyridine ring in its structure. This unique combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 6-[(2-pyrrolidin-1-ylphenyl)carbamoyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)13-8-9-15(19-12-13)17(22)20-14-6-2-3-7-16(14)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)

InChI Key

AVWFMVMGVZHVDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.